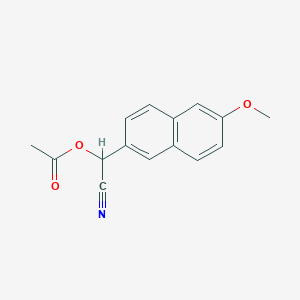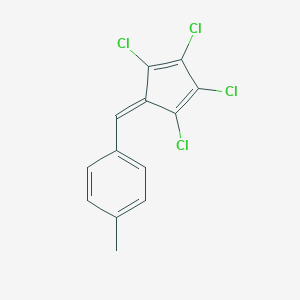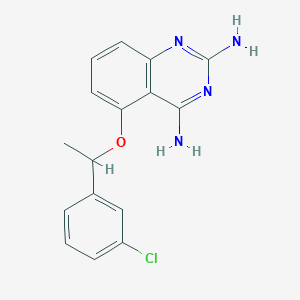![molecular formula C22H24FN3O2 B522874 7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBN207192 is a selective inhibitor of KDM4s, inhibiting all members of the KDM4(A-E) subfamily.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitory Action
El Faydy et al. (2020) explored 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives for C35E steel in HCl electrolyte. They found these compounds to significantly improve anti-corrosion properties, with CPQ and MPQ derivatives exhibiting high inhibition efficiency, dependent on temperature, amount, and chemical structure (El Faydy et al., 2020).
Antimicrobial Studies
Patel et al. (2007) synthesized quinolone derivatives, including ones with piperazine at C-7 position, showing antibacterial activity against various bacterial strains and fungi. These compounds were prepared by substituting arylamine at C-3 position and linking piperazine at C-7 position of newly synthesized quinolones (Patel et al., 2007).
Cytotoxic Activities
Hsu et al. (2001) studied the cytotoxicities of α-methylidene-γ-butyrolactones linked to quinolin-4(1H)-one moiety through a piperazine bridge. They demonstrated strong growth-inhibitory activities against leukemia cancer cells and good activities against certain solid tumors (Hsu et al., 2001).
Estrogen Receptor Binding and Anti-proliferative Activities
Parveen et al. (2017) evaluated synthesized quinoline and chromene conjugates against human breast cancer and kidney cells. Some compounds exhibited significant anti-proliferative activities, highlighting the potential of quinoline-piperazine structures in cancer therapy (Parveen et al., 2017).
Eigenschaften
Molekularformel |
C22H24FN3O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
7-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol |
InChI |
InChI=1S/C22H24FN3O2/c23-18-6-3-17(4-7-18)21(26-12-10-25(11-13-26)14-15-27)19-8-5-16-2-1-9-24-20(16)22(19)28/h1-9,21,27-28H,10-15H2 |
InChI-Schlüssel |
WGPXCYGLFNPZSE-UHFFFAOYSA-N |
SMILES |
OC1=C2N=CC=CC2=CC=C1C(C3=CC=C(F)C=C3)N4CCN(CCO)CC4 |
Kanonische SMILES |
C1CN(CCN1CCO)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CBN-207192; CBN 207192; CBN207192 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)
![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)
![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)


![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)
![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)


![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)
